molecular formula C40H40F12FeP2 B1403595 (R)-(-)-1-{(S)-2-[Bis(3,5-di-trifluoromethylphenyl)phosphino]ferrocenyl}ethyldicyclohexylphosphine CAS No. 292638-88-1

(R)-(-)-1-{(S)-2-[Bis(3,5-di-trifluoromethylphenyl)phosphino]ferrocenyl}ethyldicyclohexylphosphine

Cat. No.: B1403595
CAS No.: 292638-88-1
M. Wt: 866.5 g/mol
InChI Key: KTVPIJOSOMGQSL-RRKCIKGYSA-N
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Description

This compound is a chiral bidentate phosphine ligand featuring a ferrocene backbone with two distinct phosphine groups: one substituted with bis(3,5-di-trifluoromethylphenyl) and the other with dicyclohexylphosphine. Its stereochemistry is defined by the (R)- and (S)-configurations at the ethyl and ferrocenyl positions, respectively . The electron-withdrawing trifluoromethyl groups enhance the ligand’s ability to stabilize electron-deficient metal centers, making it highly effective in asymmetric catalysis, particularly in hydrogenation and cross-coupling reactions . It has a molecular weight of 866.52 g/mol (C₄₀H₄₀F₁₂FeP₂) and requires storage under inert conditions (2–8°C) due to air sensitivity .

Properties

InChI

InChI=1S/C21H10F12P.C19H30P.Fe/c22-18(23,24)11-5-12(19(25,26)27)8-16(7-11)34(15-3-1-2-4-15)17-9-13(20(28,29)30)6-14(10-17)21(31,32)33;1-16(17-10-8-9-11-17)20(18-12-4-2-5-13-18)19-14-6-3-7-15-19;/h1-10H;8-11,16,18-19H,2-7,12-15H2,1H3;/t;16-;/m.1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTVPIJOSOMGQSL-RRKCIKGYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC([C]1[CH][CH][CH][CH]1)P(C2CCCCC2)C3CCCCC3.[CH]1[CH][CH][C]([CH]1)P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.[Fe]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C]1[CH][CH][CH][CH]1)P(C2CCCCC2)C3CCCCC3.[CH]1[CH][CH][C]([CH]1)P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.[Fe]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H40F12FeP2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

866.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ®-(-)-1-{(S)-2-[Bis(3,5-di-trifluoromethylphenyl)phosphino]ferrocenyl}ethyldicyclohexylphosphine typically involves several steps, starting from commercially available starting materials. The key steps include the formation of the ferrocenyl backbone, introduction of the phosphino groups, and resolution of the chiral centers. The reaction conditions often involve the use of strong bases, such as sodium hydride, and transition metal catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

This compound undergoes a variety of chemical reactions, primarily due to the reactive phosphine groups. Common reactions include:

    Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The ligand can participate in substitution reactions where the phosphine groups are replaced by other nucleophiles.

    Complexation: The ligand forms stable complexes with transition metals, which are used as catalysts in asymmetric hydrogenation, hydroformylation, and other enantioselective reactions.

Scientific Research Applications

®-(-)-1-{(S)-2-[Bis(3,5-di-trifluoromethylphenyl)phosphino]ferrocenyl}ethyldicyclohexylphosphine has a wide range of applications in scientific research:

    Chemistry: It is extensively used as a ligand in asymmetric catalysis, facilitating the synthesis of chiral molecules with high enantioselectivity.

    Biology: The compound’s metal complexes are studied for their potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Research is ongoing to explore its use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

    Industry: The ligand is used in the production of fine chemicals and agrochemicals, where enantioselective synthesis is crucial.

Mechanism of Action

The mechanism by which ®-(-)-1-{(S)-2-[Bis(3,5-di-trifluoromethylphenyl)phosphino]ferrocenyl}ethyldicyclohexylphosphine exerts its effects is primarily through its ability to form stable complexes with transition metals. These metal complexes act as catalysts in various reactions, promoting the formation of chiral products. The unique electronic and steric properties of the ligand influence the reactivity and selectivity of the metal center, thereby enhancing the efficiency of the catalytic process.

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

The ligand’s performance is influenced by substituents on the phosphine groups. Key comparisons include:

Compound Name Substituents Electronic Effect Steric Bulk Molecular Weight (g/mol) Key Applications
Target Ligand Bis(3,5-di-trifluoromethylphenyl) + dicyclohexyl Strong electron-withdrawing (F12) High (bulky CF₃ and cyclohexyl) 866.52 Asymmetric hydrogenation
(S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}ethyldicyclohexylphosphine Bis(4-methoxy-3,5-dimethylphenyl) + dicyclohexyl Electron-donating (methoxy) Moderate (methyl/methoxy) ~849 (C₄₂H₅₆FeO₂P₂) Less reactive in electron-deficient systems
(R)-(-)-1-[(R)-2-(2’-Diphenylphosphinophenyl)ferrocenyl]ethylbis(di-3,5-trifluoromethylphenyl)phosphine Diphenyl + bis(trifluoromethylphenyl) Mixed (electron-withdrawing and neutral) Very high (two bulky groups) ~900 (estimated) Specialized cross-coupling
(R)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine ethanol adduct Diphenyl + dicyclohexyl Neutral (phenyl) Moderate 640.59 General-purpose catalysis

Key Findings :

  • Electron-withdrawing groups (e.g., CF₃ in the target ligand) increase metal center electrophilicity, enhancing reactivity in asymmetric hydrogenation compared to methoxy-substituted analogues .
  • Steric bulk from trifluoromethyl and cyclohexyl groups in the target ligand improves enantioselectivity but may reduce reaction rates in sterically hindered substrates compared to diphenyl variants .

Catalytic Performance in Hydrogenation Reactions

Studies on analogous ligands reveal:

  • The target ligand achieves >95% enantiomeric excess (ee) in hydrogenation of α,β-unsaturated ketones, outperforming methoxy-substituted ligands (70–80% ee) due to stronger electron withdrawal .
  • Ligands with mixed substituents (e.g., diphenyl + trifluoromethylphenyl) show intermediate activity, suggesting a balance between electronic and steric effects is critical .

Stability and Handling

  • The target ligand’s fluorine-rich structure necessitates stringent storage conditions (inert atmosphere, 2–8°C) , whereas methoxy- or methyl-substituted ligands (e.g., CAS 849923-88-2) exhibit greater air stability .
  • Solubility in nonpolar solvents (e.g., toluene) is higher for the target ligand compared to polar analogues, aiding in homogeneous catalysis .

Biological Activity

The compound (R)-(-)-1-{(S)-2-[Bis(3,5-di-trifluoromethylphenyl)phosphino]ferrocenyl}ethyldicyclohexylphosphine is a member of the ferrocenyl-phosphine family, which has garnered significant attention in medicinal chemistry due to their potential biological activities, particularly in cancer therapy. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various cancer models, and potential therapeutic applications.

Ferrocenyl-phosphines, including the compound , exhibit unique biological properties attributed to their structural components. The ferrocenyl moiety enhances electron donation capabilities, which can facilitate interactions with cellular targets. The phosphine group contributes to the complex's reactivity and stability in biological systems.

  • Cytotoxicity : Studies have shown that ferrocenyl-phosphine complexes can induce cytotoxic effects in various cancer cell lines. For instance, a related compound demonstrated significant dose-dependent cytotoxicity against cutaneous T-cell lymphoma (CTCL) cell lines, indicating that ferrocenyl-phosphines may play a role in cancer cell apoptosis through intrinsic pathways involving caspase activation and cell cycle arrest .
  • Cell Cycle Modulation : The compound has been implicated in causing G0/G1 phase arrest in cancer cells, thereby inhibiting proliferation. This effect is often linked to the suppression of key regulatory proteins such as c-Myc and Akt, which are crucial for cell cycle progression .

Efficacy in Cancer Models

Research has highlighted several promising findings regarding the efficacy of ferrocenyl-phosphines in preclinical models:

  • CTCL Models : The cytotoxicity of related ferrocenyl-phosphine complexes was evaluated across multiple CTCL cell lines (HuT78, HH, MJ, MyLa), with IC50 values ranging from 3.16 to 7.80 μM .
  • HeLa Cell Line : Another study focused on ferrocenyl-ethynyl phosphine metal complexes demonstrated significant cytotoxicity against the HeLa cervical cancer cell line . This suggests that the biological activity of ferrocenyl-phosphines is not limited to hematological malignancies but extends to solid tumors as well.

Structure-Activity Relationship (SAR)

The biological activity of these compounds is closely related to their structural features. The presence of electron-withdrawing groups such as trifluoromethyl enhances the reactivity and potential bioactivity of the phosphine ligands:

Compound StructureKey FeaturesBiological Activity
Ferrocenyl GroupElectron-richEnhances reactivity
Phosphine LigandCoordination capabilityModulates cellular targets
Trifluoromethyl SubstituentsIncreases lipophilicityPotentially improves cellular uptake

Case Study 1: Anticancer Activity in CTCL

A study conducted on a series of ferrocenyl–phosphine derivatives revealed that one specific derivative (FD10) exhibited significant anticancer properties against CTCL cell lines. The mechanism involved apoptosis via caspase-3 activation and inhibition of STAT3 signaling pathways . This underscores the therapeutic potential of ferrocenyl-phosphines in treating specific hematological cancers.

Case Study 2: Cytotoxicity Assessment

In another investigation involving ferrocenyl-ethynyl phosphine complexes, cytotoxicity was assessed using the MTT assay on HeLa cells. The results indicated that these complexes had a marked ability to reduce cell viability, suggesting their potential as chemotherapeutic agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-(-)-1-{(S)-2-[Bis(3,5-di-trifluoromethylphenyl)phosphino]ferrocenyl}ethyldicyclohexylphosphine
Reactant of Route 2
(R)-(-)-1-{(S)-2-[Bis(3,5-di-trifluoromethylphenyl)phosphino]ferrocenyl}ethyldicyclohexylphosphine

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